molecular formula C12H24N4 B11736537 [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11736537
M. Wt: 224.35 g/mol
InChI Key: ORTHAPMCCJKMSS-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific structural features, such as the presence of both diethylamino and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-methylpyrazol-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C12H24N4/c1-4-16(5-2)10-6-8-13-11-12-7-9-14-15(12)3/h7,9,13H,4-6,8,10-11H2,1-3H3

InChI Key

ORTHAPMCCJKMSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC=NN1C

Origin of Product

United States

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